3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a pyridazine ring substituted with a pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperazine ring followed by the introduction of the phenylprop-2-en-1-yl group. The pyridazine ring is then constructed, and the pyrazol-1-yl group is introduced in the final steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanenitrile
- 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Uniqueness
Compared to similar compounds, this compound exhibits unique structural features that may contribute to its distinct biological activities and chemical properties. These features include the specific arrangement of functional groups and the presence of both piperazine and pyridazine rings .
Properties
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-2-6-18(7-3-1)8-4-12-24-14-16-25(17-15-24)19-9-10-20(23-22-19)26-13-5-11-21-26/h1-11,13H,12,14-17H2/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFLOVXBAYUEKQ-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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